REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([NH2:7])=[S:6])[CH:2]=[CH2:3].Br[CH2:9][C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[CH2:1]([NH:4][C:5]1[S:6][CH:9]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:7]=1)[CH:2]=[CH2:3]
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C(C=C)NC(=S)N
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Name
|
|
Quantity
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37 g
|
Type
|
reactant
|
Smiles
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BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction described in Preparation 42
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Name
|
|
Type
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product
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Smiles
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C(C=C)NC=1SC=C(N1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |